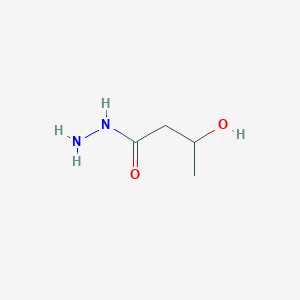

3-Hydroxybutanohydrazide

概要

説明

3-Hydroxybutanohydrazide (3-HBH) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, such as synthesis, catalysis, and biochemistry. 3-HBH has been used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a biochemical probe in biological studies. In addition, 3-HBH has been used in the study of the mechanism of action of enzymes and other proteins, as well as in the study of the biochemical and physiological effects of drugs.

科学的研究の応用

1. Application in Aroma Compounds Analysis

3-Hydroxybutanoic acid, a derivative of 3-Hydroxybutanohydrazide, is significant in analyzing aroma compounds. A study by Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for the quantitative determination of various hydroxy acids, including 3-hydroxybutanoic acid. This method is utilized in wine and other alcoholic beverages to assess sensory effects relevant to these drinks (Gracia-Moreno, Lopez, & Ferreira, 2015).

2. Role in Tissue Engineering

Polyhydroxyalkanoates (PHAs), which include 3-hydroxybutyrate (a compound related to this compound), are utilized in tissue engineering. These polyesters are biodegradable and thermoprocessable, making them suitable for various medical devices and tissue engineering applications, as described by Chen and Wu (2005) (Chen & Wu, 2005).

3. Microbial Production for Industrial Uses

The microbial production of 3-Hydroxybutanone, closely related to this compound, has significant industrial applications. It's used in food additives, pharmaceuticals, and chemicals, offering advantages like low cost and high safety. Che Jian (2011) highlighted the advancements in industrial strain breeding and fermentation optimization strategies for 3-Hydroxybutanone production (Che Jian, 2011).

4. Neuroprotective Effects

A 2023 study by Zhu et al. revealed that 3-hydroxybutyrate (3OHB), a related compound, acts as a neuroprotective molecule in various neurodegenerative diseases. The study focused on the changes in global protein expression patterns of neural cells upon 3OHB administration, identifying key epigenetic markers influenced by 3OHB (Zhu et al., 2023).

5. Biodegradable Plastic Production

3-Hydroxypropionate, a compound related to this compound, is used in producing bioplastics. Andreeßen and Steinbüchel (2010) reviewed the synthesis and properties of polyesters containing 3-hydroxypropionate, highlighting its applications in creating environmentally friendly plastics (Andreeßen & Steinbüchel, 2010).

6. Biological Production of 3-Hydroxybutanone

The biological production of 3-Hydroxybutanone offers an environmentally friendly alternative to chemical synthesis. Xu et al. (2020) discussed the potential of microbial fermentation technology in producing 3-Hydroxybutanone, emphasizing its application in the food and pharmaceutical industries (Xu et al., 2020).

作用機序

Target of Action

This compound is a specialty product used for proteomics research

Mode of Action

It’s known that the mode of action of a compound usually involves functional or anatomical changes at a cellular level induced by exposure to the substance . The specific interactions between 3-Hydroxybutanohydrazide and its targets, as well as the resulting changes, are areas for future investigation.

Safety and Hazards

生化学分析

Biochemical Properties

3-Hydroxybutanohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays and analytical techniques . The compound can also form oximes through reactions with hydroxylamine, which are important in the study of enzyme mechanisms and protein-ligand interactions . Enzymes such as hydrolases and oxidoreductases may interact with this compound, facilitating its conversion into other biochemical intermediates.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of histone deacetylases, leading to changes in gene expression and epigenetic regulation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of key metabolites . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction . For example, it may inhibit the activity of certain hydrolases by forming stable hydrazone derivatives with their active site residues. Additionally, this compound can modulate gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to hydrolysis or oxidation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to study enzyme kinetics and protein interactions . Its stability and activity may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as inhibition of key metabolic enzymes and disruption of cellular homeostasis . Threshold effects have been observed in studies where increasing doses of this compound lead to significant changes in metabolic flux and gene expression . It is important to carefully control the dosage in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and amino acid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. The compound can also influence metabolic flux by altering the levels of key intermediates and cofactors . These interactions can have downstream effects on cellular energy production and overall metabolic rate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be transported into mitochondria or other organelles where it exerts its biochemical effects . The distribution of this compound can also influence its activity and function in various cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It may localize to the cytoplasm, mitochondria, or nucleus, depending on the specific cellular context and the presence of targeting sequences . The localization of this compound can have significant effects on its activity and function, as it interacts with different biomolecules in distinct subcellular environments .

特性

IUPAC Name |

3-hydroxybutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(7)2-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIAZZNHEZXHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326070 | |

| Record name | 3-hydroxybutanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24534-93-8 | |

| Record name | 24534-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxybutanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

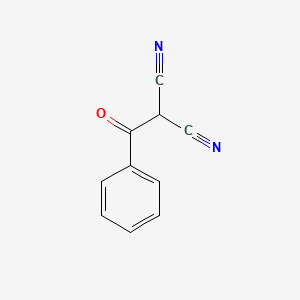

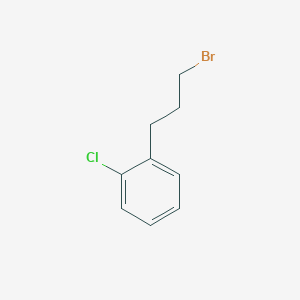

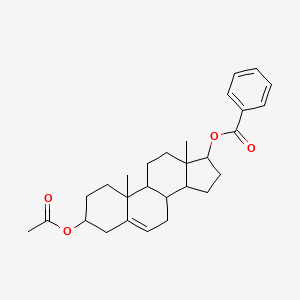

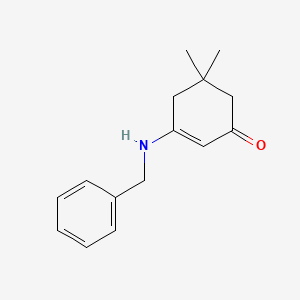

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

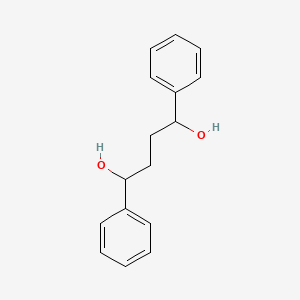

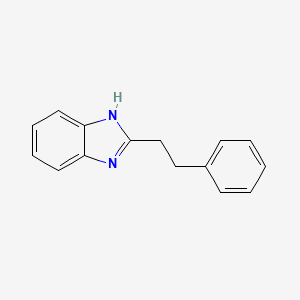

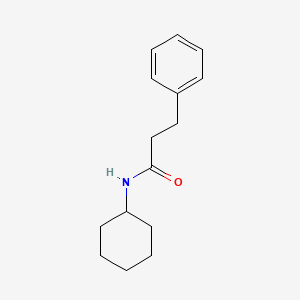

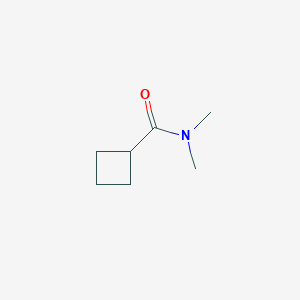

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)